
N-(3-aminophenyl)butanamide
Overview
Description
N-(3-aminophenyl)butanamide is an aromatic amide compound characterized by a butanamide group (-CONH-C₃H₇) attached to a 3-aminophenyl ring. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.23 g/mol. The primary functional groups include a secondary amide and a primary amine at the meta position of the phenyl ring.
Key structural features influencing its reactivity and applications:
- Amide group: Enhances stability and facilitates interactions with biological targets.
- 3-aminophenyl moiety: The amino group at the meta position may improve solubility in polar solvents and enable derivatization for further synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-aminophenyl)butanamide can be synthesized through several methods. One common synthetic route involves the reduction of N-(3-nitrophenyl)butanamide. This reduction can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild conditions .
Another method involves the direct amidation of 3-aminobenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalytic hydrogenation and direct amidation are commonly used due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)butanamide undergoes various chemical reactions, primarily involving the amine and amide functional groups. Some of the key reactions include:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in N-(3-nitrophenyl)butanamide can be reduced to an amine using hydrogen gas and a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, triethylamine (TEA)
Major Products Formed
Oxidation: Nitroso and nitro derivatives
Reduction: this compound from N-(3-nitrophenyl)butanamide
Substitution: N-alkyl and N-acyl derivatives
Scientific Research Applications
Pharmaceutical Applications
-
Cancer Treatment :
- Research indicates that phenylacetamides may act as inhibitors of HDACs, which play a crucial role in cancer progression. The inhibition of these enzymes can lead to altered gene expression patterns that may suppress tumor growth.
-
Antibacterial Properties :
- While specific studies on N-(3-aminophenyl)butanamide's antibacterial activity are lacking, similar compounds have shown effectiveness against various bacterial strains. This suggests potential avenues for exploration in developing antibacterial agents.
- Anti-inflammatory Research :
Organic Synthesis Applications
This compound can be synthesized through various methods, showcasing its versatility in organic chemistry. Some common synthesis routes include:
- Direct amination of butanamide derivatives with 3-aminophenol.
- Coupling reactions involving activated carboxylic acids and amines.
These methods highlight the compound's potential as an intermediate in the synthesis of more complex organic molecules .
Understanding the biological activity of this compound is crucial for assessing its therapeutic viability. Potential areas of investigation include:
- In vitro studies on cell lines to evaluate cytotoxicity and anti-cancer effects.
- In vivo models to assess pharmacokinetics and bioavailability.
Such studies are essential for determining the compound's efficacy and safety profile in therapeutic applications .
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)butanamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function .
In medicinal chemistry, the compound’s mechanism of action is often related to its ability to inhibit specific enzymes or modulate receptor activity. For example, its derivatives may act as enzyme inhibitors by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes the structural and functional differences between N-(3-aminophenyl)butanamide and selected analogs:
Structural and Functional Analysis
Substituent Effects on Reactivity and Solubility
- Amino group (this compound): The -NH₂ group at the meta position enhances hydrogen-bonding capacity, improving solubility in polar solvents like water or ethanol. This contrasts with N-(4-ethoxyphenyl)butanamide, where the ethoxy (-OCH₂CH₃) group increases lipophilicity, favoring organic solvents .
- Acetamide vs. Butanamide : Shorter chain acetamides (e.g., N-(3-bromophenyl)acetamide) exhibit higher crystallinity and melting points compared to butanamides, which have greater conformational flexibility .
Pharmacological Potential
- This compound shares structural motifs with N-(4-(5-chloropyridin-3-yl)phenyl)butanamide derivatives, which are reported as CTPS1 inhibitors for treating proliferative diseases . The amino group may enhance target binding affinity.
- 3-oxo-2-Phenylbutanamide demonstrates the role of ketone groups in precursor synthesis for psychoactive compounds, highlighting the importance of functional group positioning .
Biological Activity
N-(3-aminophenyl)butanamide, with the molecular formula C₁₀H₁₄N₂O, is an organic compound notable for its unique structural characteristics, including an amine group and a butanamide backbone. This compound has garnered attention in pharmaceutical and biochemical research due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Key Features
- Amine Group : Contributes to reactivity and potential biological interactions.
- Butanamide Backbone : May enhance solubility and biological activity compared to other amides.
Anticancer Potential
Some phenylacetamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are involved in cancer progression. The inhibition of HDACs can lead to altered gene expression and may provide therapeutic strategies for cancer treatment. However, direct studies on this compound's anticancer effects are still lacking .
Inflammatory Response Modulation
Although specific data on this compound is scarce, related compounds have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1β and IL-6. These findings suggest that further investigation into this compound could reveal similar anti-inflammatory properties .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
N-(3-Aminophenyl)acetamide | Acetamide | Shorter alkyl chain; used in analgesics |
N-(4-Aminophenyl)butanamide | Butanamide | Para-substituted; potential analgesic effects |
3-Aminobenzoic acid | Carboxylic acid | Acidic nature; used in dye synthesis |
This compound is distinguished by its specific combination of a butanamide backbone and a para-amino substitution on the phenyl ring, which may influence its solubility and reactivity compared to structurally similar compounds.
Synthesis Methods
This compound can be synthesized through various methods involving readily available precursors. The versatility in synthesis highlights its potential for further exploration in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-aminophenyl)butanamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves coupling 3-nitroaniline with butanoyl chloride followed by nitro-group reduction. Key factors include:
- Catalyst Selection : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
- Impurity Control : Byproducts like N-(3-acetylphenyl)butanamide (from incomplete reduction) require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Data Table :
Parameter | Optimal Condition | Yield (%) | Purity (%) |
---|---|---|---|
Hydrogen Pressure | 1 atm H₂ | 78 | ≥98 |
Reduction Time | 6 hours | 85 | 97 |
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- ¹H NMR : The amino proton (NH₂) appears as a broad singlet at δ 5.2–5.5 ppm, while the butanamide carbonyl (C=O) resonates at δ 169–171 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm the presence of amide C=O (1640–1680 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 193.1 (calculated: 193.12) .
Note : Contradictions in NH₂ proton signals may arise from solvent polarity or hydrogen bonding; use DMSO-d₆ for sharper peaks .
Q. What analytical methods are recommended for detecting trace impurities in this compound batches?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% TFA in water (60:40) at 1 mL/min; detect impurities like N-(3-nitrophenyl)butanamide (retention time: 8.2 min) .
- LC-MS/MS : Quantify sub-1% impurities via MRM transitions (e.g., m/z 237 → 193 for acetylated byproducts) .
Advanced Research Questions
Q. How does crystallographic data inform the conformational stability of this compound?
Methodological Answer: Single-crystal X-ray diffraction reveals:
- Torsional Angles : The butanamide chain adopts a planar conformation (torsion angle: 178.5°) stabilized by intramolecular N–H···O=C hydrogen bonds .
- Packing Motifs : Molecules form dimeric pairs via intermolecular NH₂···O=C interactions (distance: 2.89 Å) .
Data Table :
Parameter | Value |
---|---|
Space Group | P2₁/c |
Unit Cell Dimensions | a=8.13 Å, b=5.37 Å |
Hydrogen Bond Length | 2.89 Å |
Q. What mechanistic insights explain contradictory reactivity trends in this compound under acidic vs. basic conditions?
Methodological Answer:
- Acidic Conditions : Protonation of the NH₂ group reduces nucleophilicity, favoring electrophilic substitution at the para position (e.g., nitration) .
- Basic Conditions : Deprotonation of NH₂ enhances reactivity toward acylating agents, forming bis-amides .
Key Evidence : Kinetic studies show a 3x faster acylation rate at pH 10 vs. pH 2 .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2); the butanamide chain occupies the hydrophobic active site (binding energy: −8.2 kcal/mol) .
- QSAR Models : Hammett σ constants for substituents on the phenyl ring correlate with anti-inflammatory activity (R² = 0.89) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors nitro-group reduction in real-time, ensuring >95% conversion .
- Design of Experiments (DoE) : A 3² factorial design optimizes temperature (70–90°C) and catalyst loading (2–5% Pd/C), maximizing yield (85%) while minimizing Pd residues (<10 ppm) .
Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- Suzuki Coupling : Electron-withdrawing groups (e.g., NO₂) at the meta position direct palladium catalysis to the para site (yield: 72%) .
- Steric Hindrance : Bulky substituents on the butanamide chain reduce coupling efficiency by 40% due to hindered transmetallation .
Properties
IUPAC Name |
N-(3-aminophenyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXFARCOYOPZDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352217 | |
Record name | N-(3-aminophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93469-29-5 | |
Record name | N-(3-aminophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Aminophenyl)butanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.